molecular formula C12H10Br2 B14331217 1,6-Bis(bromomethyl)naphthalene CAS No. 105789-69-3

1,6-Bis(bromomethyl)naphthalene

Cat. No.: B14331217
CAS No.: 105789-69-3
M. Wt: 314.01 g/mol
InChI Key: HFEMYLZYZUPETN-UHFFFAOYSA-N
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Description

1,6-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 6 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,6-dimethylnaphthalene. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful handling of bromine and other reagents to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield naphthylamines, while oxidation can produce naphthoquinones .

Scientific Research Applications

1,6-Bis(bromomethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(bromomethyl)naphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and the nature of the nucleophile or electrophile involved .

Comparison with Similar Compounds

  • 1,4-Bis(bromomethyl)naphthalene
  • 1,5-Bis(bromomethyl)naphthalene
  • 2,6-Bis(bromomethyl)naphthalene

Comparison: 1,6-Bis(bromomethyl)naphthalene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications .

Properties

CAS No.

105789-69-3

Molecular Formula

C12H10Br2

Molecular Weight

314.01 g/mol

IUPAC Name

1,6-bis(bromomethyl)naphthalene

InChI

InChI=1S/C12H10Br2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H,7-8H2

InChI Key

HFEMYLZYZUPETN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)C(=C1)CBr

Origin of Product

United States

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